molecular formula C15H12ClN3O3S B2419155 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea CAS No. 875198-00-8

1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea

Cat. No.: B2419155
CAS No.: 875198-00-8
M. Wt: 349.79
InChI Key: MCWINSKDJPLAFQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications

DNA-binding Studies and Biological Activities

1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea has been studied for its DNA interaction properties using techniques like cyclic voltammetry and UV–vis spectroscopy. Additionally, it has been investigated for antioxidant, cytotoxic, antibacterial, and antifungal activities, showing potential in diverse biological applications (Tahir et al., 2015).

Structural Characterization

The compound has been characterized using various spectroscopic techniques like IR, 1H and 13C NMR, and single crystal X-ray diffraction. Such studies are crucial for understanding its molecular structure, which is fundamental to its potential applications in various fields, including material science and pharmaceuticals (Yusof et al., 2010).

Antibacterial Applications

A variant of this compound, synthesized as part of a series of thiourea-chitosan derivatives, demonstrated antibacterial activities against various bacterial strains, indicating its potential as an antibacterial agent (Khairul et al., 2018).

Quantum Chemical Calculations

Quantum chemical calculations have been conducted on similar thiourea derivatives to understand their structural and conformational properties. Such studies can offer insights into the electronic properties of the compound, which may be applicable in areas like molecular electronics and material science (Qiao et al., 2017).

DNA Interaction and Antioxidant Studies

Other related thiourea compounds have been synthesized and characterized, with studies focusing on their DNA binding capabilities and antioxidant activities. These findings can contribute to understanding the potential of this compound in similar applications (Patujo et al., 2015).

Properties

IUPAC Name

N-[(4-chloro-2-nitrophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-2-4-10(5-3-9)14(20)18-15(23)17-12-7-6-11(16)8-13(12)19(21)22/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWINSKDJPLAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.